molecular formula C15H10O3 B191432 7-Hydroxyisoflavone CAS No. 13057-72-2

7-Hydroxyisoflavone

Cat. No.: B191432
CAS No.: 13057-72-2
M. Wt: 238.24 g/mol
InChI Key: WMKOZARWBMFKAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxyisoflavone is a naturally occurring isoflavone, a type of flavonoid, which is found in various plants. It is characterized by the presence of a hydroxy group at the 7th position of the isoflavone structure. This compound has garnered significant interest due to its potential biological activities, including antioxidant, anti-inflammatory, and estrogenic effects .

Mechanism of Action

Target of Action

7-Hydroxyisoflavone, a type of isoflavone, primarily targets the aromatase enzyme . Aromatase is an enzyme involved in the biosynthesis of estrogens, the primary female sex hormones . Isoflavones are known to have a similar size and chemical structure to human estrogens, allowing them to bind to both estrogen α and β receptors . This interaction classifies isoflavones as phytoestrogens .

Mode of Action

This compound acts as an aromatase inhibitor . By binding to the aromatase enzyme, it interferes with the enzyme’s ability to produce estrogenic steroid hormones . This interaction can lead to a reduction in the production of these hormones .

Biochemical Pathways

This compound is a product of the isoflavonoid biosynthesis pathway , which is derived from the phenylpropanoid pathway . The compound isoflavone synthase (IFS) plays a crucial role in this pathway, catalyzing the production of 2-hydroxyisoflavone from flavone intermediates such as naringenin and liquiritigenin . The resulting 2-hydroxyisoflavone is then dehydrated by the isoflavone dehydratase (HID) to produce basic isoflavone compounds such as genistein and daidzein .

Pharmacokinetics

It’s known that isoflavones, in general, are present in their glycosylated form in plants like soybeans, but their biological activity comes from their aglycones . More research is needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on bioavailability.

Result of Action

The primary result of this compound’s action is the reduction in the production of estrogenic steroid hormones due to its inhibitory effect on the aromatase enzyme . This can have various effects on the body, depending on the specific context and the levels of these hormones.

Action Environment

Isoflavones, including this compound, are ecophysiologically active secondary metabolites that play a key role in plant-environment interactions . They act as phytoalexins, compounds produced by plants during stress or pathogen attacks . The action, efficacy, and stability of this compound can be influenced by various environmental factors, including the presence of stressors or pathogens.

Biochemical Analysis

Biochemical Properties

7-Hydroxyisoflavone interacts with various enzymes, proteins, and other biomolecules. It is known to interfere with the action of aromatase (EC 1.14.14.14), an oxidoreductase enzyme, thereby reducing the production of estrogenic steroid hormones . It also plays a role in the biosynthesis of isoflavonoids by producing 2-hydroxyisoflavone from flavone intermediates such as naringenin and liquiritigenin .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to modulate adenosine monophosphate-activated protein kinase (AMPK) activity, which is involved in the regulation of homeostasis . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It binds to both estrogen α and β receptors due to its similar size and chemical structure to human estrogens . This binding interaction is thought to contribute to its biological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been crystallized and identified as having two solvent-free conformational polymorphs and five solvates, which differ in their mode of packing and molecular conformation .

Metabolic Pathways

This compound is involved in the phenylpropanoid pathway, a crucial metabolic pathway in plant-environment interactions that produces secondary metabolites like flavonoids and isoflavonoids .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. Isoflavones are known to play pivotal roles in plant-microbe interactions such as rhizobia-legume symbiosis and defense responses

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Hydroxyisoflavone can be synthesized through various methods. One common approach involves the condensation of resorcinol with substituted phenylacetic acids in a one-pot synthesis . Another method includes the use of acetobromoglucose with 2,4-dihydroxy-phenyl benzyl ketones, followed by glycosylation .

Industrial Production Methods: Industrial production of this compound often involves the use of mechanochemical methods to prepare solvent adducts and polymorphs . These methods ensure high yield and purity, making the compound suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxyisoflavone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

7-hydroxy-3-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O3/c16-11-6-7-12-14(8-11)18-9-13(15(12)17)10-4-2-1-3-5-10/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKOZARWBMFKAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90156626
Record name 7-Hydroxyisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90156626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13057-72-2
Record name 7-Hydroxyisoflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13057-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxyisoflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013057722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxyisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90156626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 20 g (0.0877 mole) 2,4-dihydroxy-phenyl-benzyl-ketone, 20.7 g (0.14 mole) ethyl-orthoformate and 1 ml of morpholine is stirred on a hot water bath. Crystallization starts after heating for 25 minutes. The inert temperature falls back to 87° C. from 96° C. during the reaction. After stirring for 5 hours the reaction mixture is diluted with 48 ml of chloroform and then one may proceed as disclosed in Example 5. 18.9 g of 7-hydroxy-isoflavone are obtained.
Name
2,4-dihydroxy-phenyl-benzyl-ketone
Quantity
20 g
Type
reactant
Reaction Step One
Name
ethyl-orthoformate
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
48 mL
Type
solvent
Reaction Step Two
Yield
90.6%

Synthesis routes and methods II

Procedure details

50 g (0.219 mole) of a mixture of 2,4-dihydroxy-phenyl-benzyl-ketone, 20 ml of dimethyl-formamide, 2.6 ml of morpholine and 39.06 g (0.26 mole) of ethyl-orthoformate is stirred for 7 hours at 80°-90° C. After 25 minutes crystallization can be observed. At the end of the reaction time the crystallized suspension is diluted with 120 ml of chloroform and it is crystallized at 0° C. for 2 hours. After filtration the product is covered twice with 45 ml of chloroform and dried. 47.9 g of 7-hydroxy-isoflavone are obtained.
[Compound]
Name
mixture
Quantity
50 g
Type
reactant
Reaction Step One
Name
2,4-dihydroxy-phenyl-benzyl-ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Name
ethyl-orthoformate
Quantity
39.06 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
91.9%

Synthesis routes and methods III

Procedure details

A mixture of 100 kg (438.5 mole) of 2,4-dihydroxy-phenyl-benzyl-ketone, 38 kg of dimethyl-formamide, 5.2 kg of morpholine and 75 kg (506 mole) of ethyl-orthoformate is stirred at 80°-90° C., while within one hour crystallization is initiated. 360 kg of chloroform are added to the suspension after 7 hours at 60° C. After cooling the crystalline substance is centrifuged, covered with chloroform, filtered and dried. 94.5 kg of 7-hydroxy-isoflavone are obtained, 7-ethoxy-isoflavone content: 0.1% by weight, yield: 90.5%.
Name
2,4-dihydroxy-phenyl-benzyl-ketone
Quantity
100 kg
Type
reactant
Reaction Step One
Quantity
38 kg
Type
reactant
Reaction Step One
Quantity
5.2 kg
Type
reactant
Reaction Step One
Name
ethyl-orthoformate
Quantity
75 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
360 kg
Type
solvent
Reaction Step Three
Yield
90.5%

Synthesis routes and methods IV

Procedure details

Resorcinol (0.66 g, 6 mmol), phenylacetic acid (0.816 g, 6 mmol), and boron triflouride diethyletherate (5 ml) were heated to 85° C. for 90 mins. After this time the reaction was cooled and DMF (4 ml) was added. 30 min prior to the completion of the first stage, PCl5 (1.878 g, 9 mmol) was added to cool DMF (8 ml) and the mixture heated (60° C.) for 20 minutes. This was added to the solution from stage one, and the combined solution allowed to stir at room temperature for 1 hour. The reaction mixture was then poured into 1MHCl (100 ml). The precipitate formed was filtered and re-crystallized from methanol to give 7-Hydroxy-3-phenyl-chromen-4-one as a white solid (1.3 g, 91.0%); Rf 0.25 ethyl acetate/hexane (30/70)].
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
0.816 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.878 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
reactant
Reaction Step Four
Name
Quantity
4 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods V

Procedure details

reacting 2,4-dihydroxy-phenyl-benzyl-ketone of formula (II) ##STR7## with ethyl orthoformate in dimethylformamide as solvent and in the presence of a catalyst consisting of morpholine, to yield 7-hydroxyisoflavone of formula (III) ##STR8## b) separating of product (III) from the reaction residue, c) alkylating of product (III) from step b) with isopropyl halide to obtain ipriflavone, wherein:
Name
2,4-dihydroxy-phenyl-benzyl-ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
( II )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethyl orthoformate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Hydroxyisoflavone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
7-Hydroxyisoflavone
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
7-Hydroxyisoflavone
Reactant of Route 4
7-Hydroxyisoflavone
Reactant of Route 5
Reactant of Route 5
7-Hydroxyisoflavone
Reactant of Route 6
Reactant of Route 6
7-Hydroxyisoflavone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.